6-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one
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Overview
Description
6-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one is a complex organic compound that features a piperazine ring substituted with a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps in the synthesis involve:
Cyclization: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU to form protected piperazines.
Deprotection: Removal of protective groups using PhSH followed by selective intramolecular cyclization to yield the final piperazine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The carbonyl group in the indenone moiety can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
6-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its pharmacological properties.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of 6-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This makes it a potential candidate for the treatment of neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Similar Compounds
N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides: These compounds also feature a piperazine ring and have shown similar biological activities.
2-substituted chiral piperazines: These compounds share the piperazine core and exhibit a range of pharmacological properties.
Uniqueness
6-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase selectively and its potential neuroprotective effects make it stand out among similar compounds .
Properties
IUPAC Name |
6-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethoxy]-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-24(21,22)18-8-6-17(7-9-18)16(20)11-23-13-4-2-12-3-5-15(19)14(12)10-13/h2,4,10H,3,5-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXCJLWOHNXPNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC3=C(CCC3=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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